molecular formula C23H31N3O4S B2393559 4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide CAS No. 1091429-71-8

4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide

Cat. No. B2393559
CAS RN: 1091429-71-8
M. Wt: 445.58
InChI Key: NZIDFSDSCKPUII-UHFFFAOYSA-N
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Description

The compound “4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzamides can generally be synthesized through the direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring attached to an amide functional group, given its classification as a benzamide . Further analysis would require more specific information or computational chemistry methods.


Chemical Reactions Analysis

Benzamides can undergo a variety of chemical reactions, including electrophilic substitution on the benzene ring . The specific reactions that “4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide” can undergo would depend on the specific functional groups present in the compound.

Scientific Research Applications

Antibacterial Activity

PTB has been investigated for its antibacterial properties. Researchers have synthesized the PTB-tetraphenylborate complex and characterized it using various physicochemical methods. The complex exhibited antibacterial activity, making it a promising candidate for combating bacterial infections .

Ion-Associate Chemistry

The formation of ion-associate complexes between bioactive molecules and organic compounds is crucial for understanding their interactions with receptors. PTB’s ion-associate reaction with sodium tetraphenyl borate highlights its potential in this field. Spectroscopic methods, including infrared spectra and NMR, have been used to characterize the structure of the complex .

Computational Study

Density functional theory (DFT) calculations were employed to explore the ground state electronic characteristics of the PTB complex. The HOMO and LUMO frontier molecular orbitals, as well as molecular electrostatics, were analyzed. Additionally, UV absorption peaks were detected, providing insights into the electronic properties of the complex .

Biochemical Studies

PTB’s interactions with biological macromolecules, such as proteins or nucleic acids, could be studied. Researchers might investigate its binding affinity, selectivity, and potential as a probe for understanding biological processes.

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the wide use of benzamides in various industries, potential research directions could include exploring its potential uses in pharmaceuticals, plastics, or other industries .

properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-[(2,4,5-trimethylphenyl)sulfonylamino]ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O4S/c1-15-13-17(3)20(14-16(15)2)31(29,30)25-12-11-24-21(27)18-7-9-19(10-8-18)26-22(28)23(4,5)6/h7-10,13-14,25H,11-12H2,1-6H3,(H,24,27)(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDFSDSCKPUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-pivalamido-N-(2-(2,4,5-trimethylphenylsulfonamido)ethyl)benzamide

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